REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:23]([N+:24]([O-])=O)=[CH:22][C:21]([F:27])=[C:20]([CH3:28])[C:10]=1[C:11]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+].CCOC(C)=O>C1COCC1.O>[NH2:24][C:23]1[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:10]([C:20]([CH3:28])=[C:21]([F:27])[CH:22]=1)[C:11]([O:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:12] |f:1.2.3|
|
Name
|
compound 65
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=O)OC2=CC=CC=C2)C(=C(C=C1[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.3 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
The exotherm was controlled by addition rate so that the reaction mixture temperature
|
Type
|
CUSTOM
|
Details
|
was below 17° C
|
Type
|
STIRRING
|
Details
|
to stir for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with successively with water (2×4 L and brine (1×4 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC2=CC=CC=C2)C(=C(C1)F)C)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 699 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |